Egfr-IN-62
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-62 is a potent inhibitor of the epidermal growth factor receptor kinase. It is particularly effective against mutations such as L858R/T790M, wild-type, and L858R/T790M/C797S. This compound is known for its ability to block the cell cycle in the G1/G0 phase and induce apoptosis and motility inhibition in certain cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Egfr-IN-62 involves a series of synthetic steps that include the formation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-62 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Egfr-IN-62 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study kinase inhibition and reaction mechanisms.
Biology: Employed in cell cycle studies and apoptosis research.
Medicine: Investigated for its potential in treating cancers with specific epidermal growth factor receptor mutations.
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Mécanisme D'action
Egfr-IN-62 exerts its effects by inhibiting the epidermal growth factor receptor kinase. It binds to the adenosine triphosphate-binding site of the enzyme, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to cell cycle arrest, apoptosis, and reduced cell motility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor kinase.
Osimertinib: Effective against T790M mutation in non-small cell lung cancer
Uniqueness
Egfr-IN-62 is unique due to its high potency against multiple epidermal growth factor receptor mutations, including L858R/T790M and L858R/T790M/C797S. Its ability to induce cell cycle arrest and apoptosis at low concentrations sets it apart from other inhibitors .
Propriétés
Formule moléculaire |
C30H33N9O2 |
---|---|
Poids moléculaire |
551.6 g/mol |
Nom IUPAC |
N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C30H33N9O2/c1-37(2)14-15-38(3)27-17-28(41-5)25(16-24(27)34-29(40)23-10-12-31-19-33-23)36-30-32-13-11-22(35-30)21-18-39(4)26-9-7-6-8-20(21)26/h6-13,16-19H,14-15H2,1-5H3,(H,34,40)(H,32,35,36) |
Clé InChI |
YISSGLCFSAVMBW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C5=NC=NC=C5)N(C)CCN(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.